

Technical Support Center: Addressing Gaviscon's Interference with Diagnostic Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Gaviscon
Cat. No.:	B1233894

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from **Gaviscon** in their diagnostic assays.

Frequently Asked Questions (FAQs)

Q1: What are the active ingredients in **Gaviscon** and how do they work?

A1: **Gaviscon**'s primary active ingredients are sodium alginate, sodium bicarbonate, and calcium carbonate. Some formulations may also contain magnesium carbonate. Its therapeutic action is twofold: the alginate forms a viscous gel (a "raft") that floats on the stomach contents to physically prevent acid reflux, while the bicarbonate and carbonate components act as antacids to neutralize stomach acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q2: How can **Gaviscon** interfere with diagnostic assays?

A2: Interference can stem from several of its components:

- Sodium Alginate: This polysaccharide can increase sample viscosity, potentially impeding sample aspiration and reagent mixing. Its gel-forming properties and potential to chelate divalent cations can also interfere with assay reactions.[\[4\]](#)[\[5\]](#)
- Divalent Cations (Ca^{2+} , Mg^{2+}): Calcium and magnesium ions can directly interfere with assays that rely on specific ion concentrations, such as colorimetric assays for these ions.

They can also compete with essential cofactors (like Mg^{2+} for DNA polymerase in PCR) or alter the conformation of proteins and nucleic acids, affecting antibody-antigen binding and enzyme activity.[1][6][7][8]

- Antacids (Carbonates and Bicarbonates): These components can alter the pH of the sample, which can affect the optimal conditions for enzymatic reactions and antibody-antigen interactions in immunoassays.

Q3: Which types of assays are most likely to be affected by **Gaviscon**?

A3: Based on the interfering components, the following assays are at a higher risk of interference:

- Immunoassays (e.g., ELISA): Interference can be caused by changes in pH, ionic strength, and the chelation of necessary divalent cations.[9][10][11][12] Alginate may also cause non-specific binding.
- Nucleic Acid Amplification Tests (e.g., PCR): The presence of excess Ca^{2+} can inhibit DNA polymerase, which requires Mg^{2+} as a cofactor, leading to reduced or no amplification.[1][3][7]
- Colorimetric Assays: Assays for calcium and magnesium will be directly affected by the high concentrations of these ions in **Gaviscon**.[13][14] Other colorimetric assays may also be affected by changes in pH and ionic strength.
- Ion-Selective Electrode (ISE) Assays: The measurement of electrolytes can be affected by the high concentration of ions present in **Gaviscon**.

Troubleshooting Guides

Immunoassay (ELISA) Interference

Issue: Inaccurate (falsely high or low) results in an ELISA assay.

Potential Cause:

- pH Shift: The antacid components may have altered the sample pH, affecting antibody binding or enzyme kinetics.

- Chelation of Divalent Cations: Alginate may chelate divalent cations required for antibody or enzyme function.[\[13\]](#)
- Non-specific Binding: The polysaccharide structure of alginate may cause non-specific binding to the plate or antibodies.

Troubleshooting Steps:

- Sample Pre-treatment:
 - Centrifugation: Spin the sample at high speed to pellet any insoluble components of **Gaviscon**.
 - pH Adjustment: Measure the pH of the sample and adjust it to the optimal range for the assay using appropriate buffers.
 - Dilution: A serial dilution of the sample can help reduce the concentration of interfering substances to a level that no longer affects the assay.[\[11\]](#)
- Assay Modification:
 - Increase Blocking: Use a more robust blocking buffer or increase the blocking incubation time to minimize non-specific binding.
 - Chelator Addition: If cation interference is suspected, the addition of a specific chelator (e.g., EGTA for calcium) to the assay buffer may be necessary, provided it does not interfere with the assay itself.

Experimental Protocol: Standard Sandwich ELISA

- Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
- Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

- Sample/Standard Addition: Add standards and pre-treated samples to the wells and incubate for 2 hours at room temperature.
- Washing: Repeat the washing step.
- Detection Antibody: Add the detection antibody and incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Enzyme Conjugate: Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate for 30 minutes at room temperature.
- Washing: Repeat the washing step.
- Substrate Addition: Add the substrate (e.g., TMB) and incubate in the dark until a color develops.^[4]
- Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
- Read Plate: Read the absorbance at the appropriate wavelength.

Nucleic Acid Amplification (PCR) Interference

Issue: Reduced or no amplification of the target DNA sequence.

Potential Cause:

- DNA Polymerase Inhibition: Calcium ions from **Gaviscon** can compete with the essential magnesium cofactor for DNA polymerase, leading to enzyme inhibition.^{[1][7]}

Troubleshooting Steps:

- DNA Purification:
 - Use a robust DNA extraction and purification method that effectively removes divalent cations. Column-based purification kits are often effective.
- PCR Reaction Optimization:

- Increase Magnesium Concentration: Titrate the $MgCl_2$ concentration in the PCR reaction mix to overcome the competitive inhibition by calcium.
- Add a Chelator: The addition of a calcium-specific chelator like EGTA to the sample (before DNA extraction) or the PCR reaction mix can be effective.
- Use a More Robust Polymerase: Some commercially available DNA polymerases are more resistant to inhibitors.

Experimental Protocol: Mitigating Divalent Cation Interference in PCR

- Sample Preparation: If possible, collect samples before **Gaviscon** administration. If not, proceed with pre-treatment.
- Pre-treatment with a Chelator: Add EGTA to the sample to a final concentration that is sufficient to chelate the estimated amount of calcium. Incubate for 10-15 minutes at room temperature.
- DNA Extraction: Proceed with a standard DNA extraction protocol.
- PCR Setup:
 - Prepare a master mix containing all PCR components except the template DNA and $MgCl_2$.
 - Prepare a series of reaction tubes with varying concentrations of $MgCl_2$ (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM).
 - Add the template DNA to each reaction tube.
 - Add the corresponding amount of $MgCl_2$ to each tube.
- PCR Amplification: Run the PCR with your standard cycling conditions.
- Analysis: Analyze the PCR products by gel electrophoresis to determine the optimal $MgCl_2$ concentration.

Colorimetric Assay Interference

Issue: Falsely elevated readings in calcium or magnesium assays.

Potential Cause:

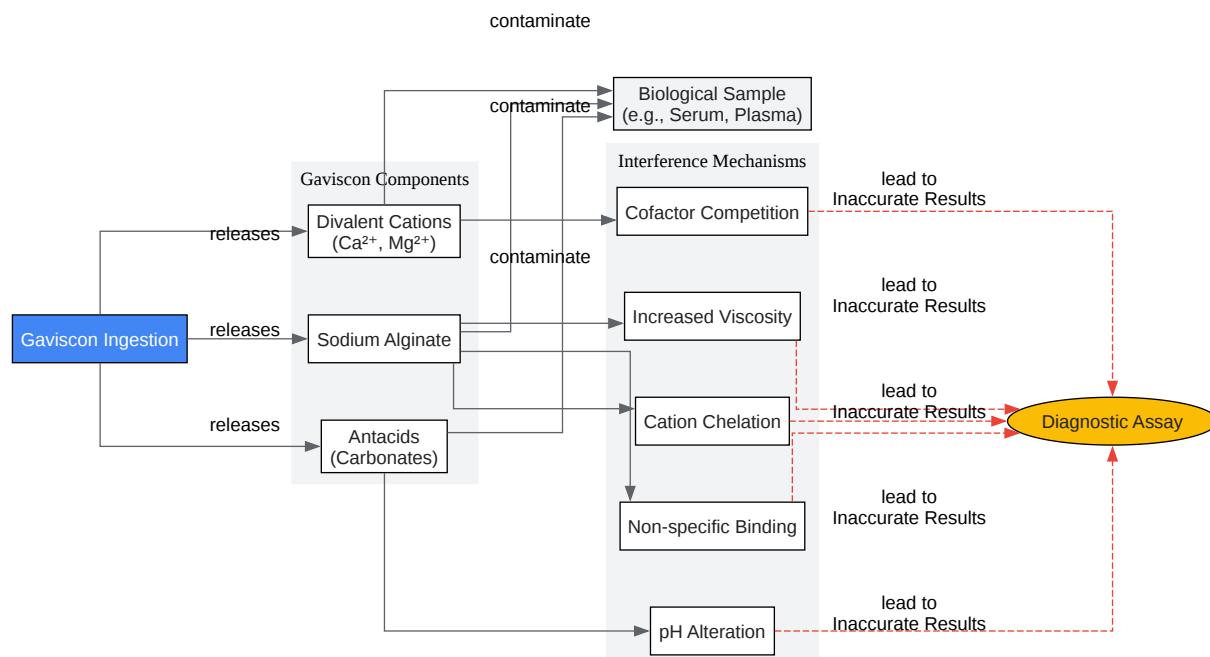
- Direct Interference: The high concentration of calcium and/or magnesium in **Gaviscon** directly contributes to the signal in the assay.[13][14]

Troubleshooting Steps:

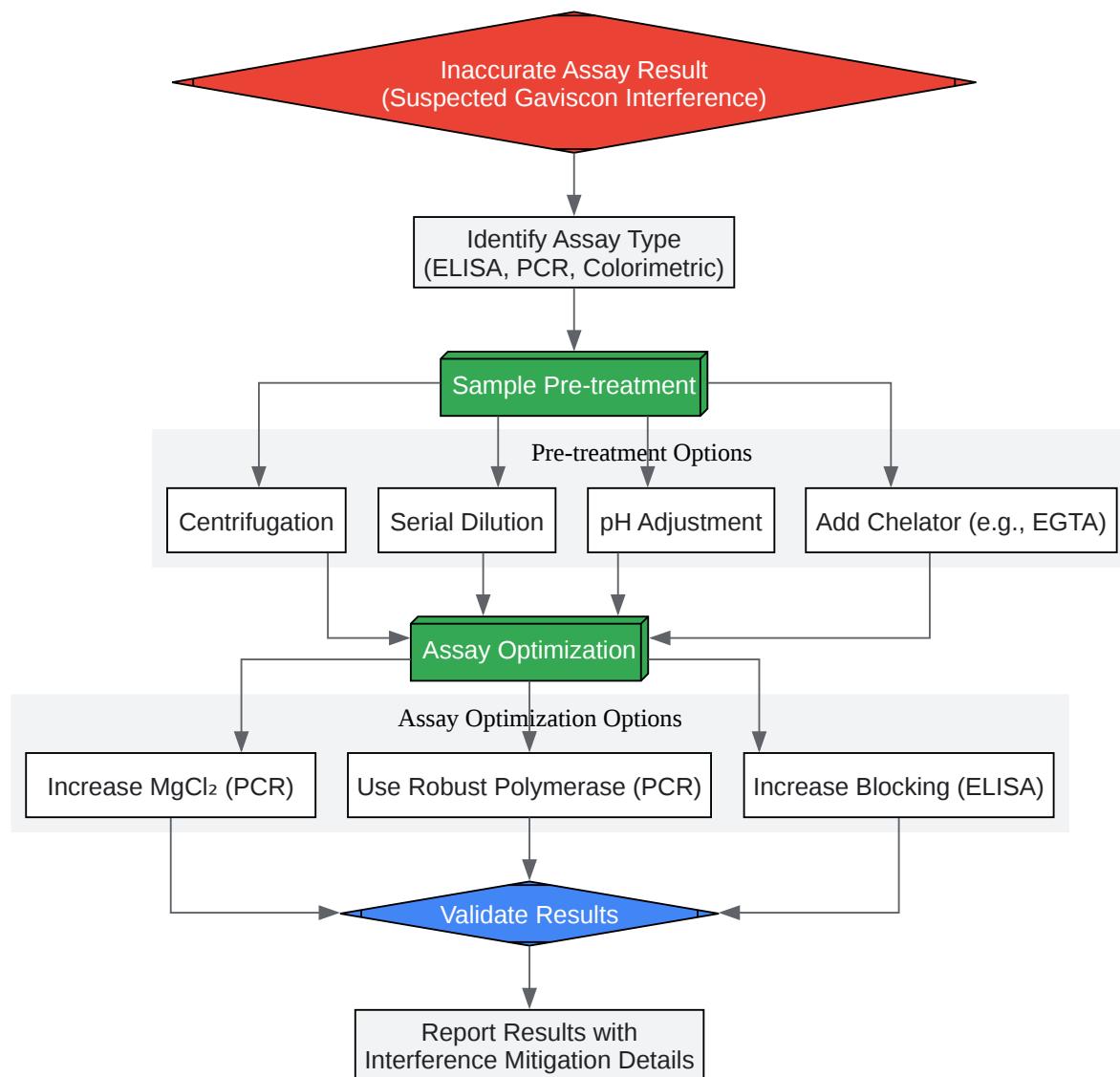
- Sample Dilution: Dilute the sample significantly to bring the concentration of the interfering cation within the linear range of the assay. The required dilution factor will need to be determined empirically.
- Use of a Blank: If the interference is consistent, a sample-specific blank (a sample from the same source known not to contain the analyte of interest but with **Gaviscon**) can be used to subtract the background signal.
- Alternative Method: If interference cannot be mitigated, consider using an alternative analytical method that is less susceptible to this type of interference, such as atomic absorption spectroscopy.

Experimental Protocol: Colorimetric Calcium Assay (o-cresolphthalein)

- Reagent Preparation: Prepare the o-cresolphthalein complexone reagent and the calcium standards according to the manufacturer's instructions.
- Sample Preparation: Dilute the samples as determined in the troubleshooting phase.
- Assay:
 - Pipette the standards, diluted samples, and a blank into a 96-well plate.[1][2]
 - Add the o-cresolphthalein reagent to all wells.[1]
 - Incubate for the recommended time at the specified temperature.
 - Read the absorbance at the specified wavelength (typically around 575 nm).


- Calculation: Subtract the blank absorbance from all readings and determine the calcium concentration from the standard curve.

Data Presentation


Table 1: Potential Interference of **Gaviscon** Components in Diagnostic Assays

Gaviscon Component	Affected Assay Type	Mechanism of Interference	Potential Outcome
Sodium Alginate	Immunoassays (ELISA)	Increased viscosity, non-specific binding, chelation of cations	Falsely high or low signal
Colorimetric Assays	Chelation of metal ions	Inaccurate quantification	
Calcium Carbonate	Immunoassays (ELISA)	Alteration of pH and ionic strength	Altered antibody-antigen binding
Nucleic Acid Amplification (PCR)	Inhibition of DNA polymerase by Ca^{2+}	Reduced or no amplification	
Colorimetric Calcium Assays	Direct contribution to signal	Falsely high readings	
Magnesium Carbonate	Immunoassays (ELISA)	Alteration of pH and ionic strength	Altered antibody-antigen binding
Nucleic Acid Amplification (PCR)	Alteration of optimal Mg^{2+} concentration	Reduced PCR efficiency	
Colorimetric Magnesium Assays	Direct contribution to signal	Falsely high readings	
Sodium Bicarbonate	All pH-sensitive assays	Alteration of sample pH	Shift from optimal reaction conditions

Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of **Gaviscon** interference in diagnostic assays.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for **Gaviscon** interference.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. raybiotech.com [raybiotech.com]
- 3. interchim.fr [interchim.fr]
- 4. m.youtube.com [m.youtube.com]
- 5. atlas-medical.com [atlas-medical.com]
- 6. ELISA Protocol protocols.io
- 7. ojp.gov [ojp.gov]
- 8. A Comprehensive Guide to Understanding Influences on PC... sbsgenetech.com
- 9. atlas-medical.com [atlas-medical.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Interferences in immunoassay - PubMed pubmed.ncbi.nlm.nih.gov
- 12. biochemia-medica.com [biochemia-medica.com]
- 13. elgalabwater.com [elgalabwater.com]
- 14. Magnesium (Mg) Colorimetric Assay Kit - Elabscience® elabscience.com
- To cite this document: BenchChem. [Technical Support Center: Addressing Gaviscon's Interference with Diagnostic Assays]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1233894#addressing-gaviscon-s-interference-with-diagnostic-assays>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com